2-Chloro-4-iodophenol
Overview
Description
2-Chloro-4-iodophenol is an aromatic organic compound with the molecular formula C6H4ClIO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-iodophenol can be synthesized through several methods. One common approach involves the iodination of 2-chlorophenol. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions where the iodine or chlorine atoms are replaced by hydrogen atoms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 2-chloro-4-aminophenol or 2-chloro-4-methoxyphenol.
Oxidation: Formation of 2-chloro-4-iodoquinone.
Reduction: Formation of 2-chlorophenol or 4-iodophenol.
Scientific Research Applications
2-Chloro-4-iodophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For instance, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate that facilitates the substitution process . The presence of electron-withdrawing groups, such as chlorine and iodine, enhances the reactivity of the compound towards nucleophiles .
Comparison with Similar Compounds
4-Iodophenol: Similar structure but lacks the chlorine atom at position 2.
2-Chlorophenol: Similar structure but lacks the iodine atom at position 4.
2-Bromo-4-iodophenol: Similar structure with bromine instead of chlorine at position 2.
Uniqueness: 2-Chloro-4-iodophenol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. The combination of these halogens allows for selective and versatile chemical transformations that are not easily achievable with other similar compounds .
Properties
IUPAC Name |
2-chloro-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYPGKPOUZZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563762 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116130-33-7 | |
Record name | 2-Chloro-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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